1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethylthio group can be modified through reduction reactions.
Substitution: The 3-chloropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the 3-chloropropyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the 3-chloropropyl group can yield various derivatives .
Scientific Research Applications
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-3-nitrobenzene
- 1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene
Uniqueness: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of both a nitro group and a trifluoromethylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9ClF3NO2S |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |
InChI Key |
JVZFZCKFLFFBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.